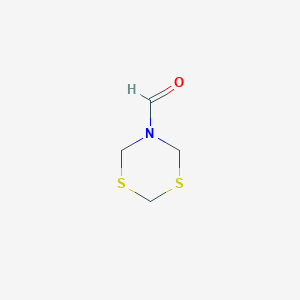

1,3,5-Dithiazinane-5-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

918963-75-4 |

|---|---|

Molecular Formula |

C4H7NOS2 |

Molecular Weight |

149.2 g/mol |

IUPAC Name |

1,3,5-dithiazinane-5-carbaldehyde |

InChI |

InChI=1S/C4H7NOS2/c6-1-5-2-7-4-8-3-5/h1H,2-4H2 |

InChI Key |

ZGQHUIGJRHUJIA-UHFFFAOYSA-N |

Canonical SMILES |

C1N(CSCS1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 1,3,5 Dithiazinane 5 Carbaldehyde and Analogues

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step, making them a valuable tool in synthetic chemistry. beilstein-journals.orgnih.govnih.govacsgcipr.org The synthesis of the 1,3,5-dithiazinane ring system frequently utilizes this strategy.

Cyclothiomethylation of Amines with Aldehydes and Sulfur Sources

A primary method for constructing the 1,3,5-dithiazinane core is the cyclothiomethylation of primary amines with formaldehyde (B43269) and a sulfur source, typically hydrogen sulfide (B99878) or its salts like sodium hydrosulfide (B80085) (NaHS). researchgate.netmdpi.com This reaction involves a three-component condensation where the amine, aldehyde, and sulfur source combine to form the heterocyclic ring. researchgate.net The nature and structure of the initial amine, along with the reaction conditions, significantly influence the course of the heterocyclization. researchgate.net The yield of dithiazinanes is affected by the basicity of the amine, with a general trend showing that the reactivity of amines in cyclothiomethylation increases as their basicity decreases. researchgate.net

For instance, the reaction of isovaleraldehyde (B47997) with ammonium (B1175870) sulfide in the presence of citric acid in an aqueous medium at temperatures between 0°C and 15°C leads to the formation of 2,4,6-tri-isobutyl-dihydro-1,3,5-dithiazine. google.com Initially, a gel is formed, which upon mechanical agitation, separates into an organic and an aqueous phase, from which the product can be isolated. google.com

Formaldehyde as a Key One-Carbon Building Block in Dithiazinane Synthesis

Formaldehyde is a crucial and versatile one-carbon building block in the synthesis of a wide array of chemical compounds, including 1,3,5-dithiazinanes. mdpi.comresearchgate.net Its reactivity allows for the straightforward construction of the heterocyclic backbone. In the context of dithiazinane synthesis, formaldehyde provides the methylene (B1212753) bridges that link the nitrogen and sulfur atoms within the six-membered ring. researchgate.netmdpi.com The reaction between N-alkylethylenediamines, formaldehyde, and sodium hydrosulfide demonstrates the influence of stoichiometry and reaction conditions on the final product. mdpi.com

Approaches via Nitrogen-Sulfur Heterocyclic Precursors

The synthesis of 1,3,5-dithiazinanes can also be achieved through the transformation of other heterocyclic systems.

Transformation from 1,3,5-Triazinanes (e.g., MEA-Triazine)

A well-documented route to 1,3,5-dithiazinanes involves the reaction of 1,3,5-triazinanes with hydrogen sulfide. hw.ac.ukresearchgate.net A prominent example is the conversion of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine (MEA-triazine), a widely used H2S scavenger, into 5-(2-hydroxyethyl)-hexahydro-1,3,5-dithiazine (MEA-dithiazine). hw.ac.ukresearchgate.netaau.dk This reaction proceeds through a stepwise nucleophilic substitution of the nitrogen atoms in the triazine ring with sulfur. researchgate.netaau.dkaau.dk The process is believed to first form a thiadiazine intermediate, which then reacts further with H2S to yield the more stable dithiazine. hw.ac.ukresearchgate.net The reaction of MEA-triazine with H2S is known to produce MEA-dithiazine as the primary product, which under certain conditions can polymerize. hw.ac.uk

| Precursor | Reagent | Product | Reference |

| 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine (MEA-triazine) | Hydrogen Sulfide (H2S) | 5-(2-hydroxyethyl)-hexahydro-1,3,5-dithiazine (MEA-dithiazine) | hw.ac.ukresearchgate.netaau.dk |

| 1,3,5-Triethyl-1,3,5-triazinane | Sodium Hydrosulfide (NaHS) | Corresponding thiadiazinanes and dithiazinanes | researchgate.net |

| 1,3,5-Trimethyl-1,3,5-triazinane | Sodium Hydrosulfide (NaHS) | Corresponding thiadiazinanes and dithiazinanes | researchgate.net |

Cyclization Reactions involving Activated Acetylenes and Dithiobiurets

An alternative approach to synthesizing dithiazine derivatives involves the reaction of activated acetylenes with dithiobiurets. researchgate.net For example, reacting benzoylacetylene, propiolic acid, or methyl propiolate with 2,4-dithiobiuret and its substituted derivatives in the presence of a catalyst like perchloric acid (HClO4) or boron trifluoride etherate (BF3·OEt2) in glacial acetic acid yields 2-substituted 4-amino-6-imino-1,3,5-dithiazinium salts. researchgate.net This method provides a route to unsaturated S,N-heterocycles with good yield and selectivity. researchgate.net

Strategies for Functionalization and Derivatization of the Dithiazinane Core

The functionalization and derivatization of the 1,3,5-dithiazinane ring are crucial for tuning its properties and expanding its applications. researchgate.net These modifications can be achieved through various synthetic strategies. While specific details on the direct functionalization of 1,3,5-Dithiazinane-5-carbaldehyde are not extensively documented in the provided search results, general principles of heterocyclic chemistry suggest that the nitrogen atom and the carbon atoms of the ring could be sites for modification.

Systematic studies on the approaches to design and functionalize 1,3,5-dithiazinanes indicate prospects for their practical use, including as polydentate ligands for creating coordination compounds. researchgate.net Further research into the derivatization of the dithiazinane core will likely open up new avenues for the application of these compounds. researchgate.net

Synthetic Challenges and Efficiency Considerations in Dithiazinane Formation

A significant hurdle in the synthesis of N-substituted 1,3,5-dithiazinanes is the often low yield of the desired product when the reaction is performed without a catalyst. For instance, the reaction of aniline (B41778) derivatives with N-methyl-1,3,5-dithiazinane or 1,3,5-trithiane (B122704) in the absence of a catalyst has been reported to result in yields not exceeding 10%. researchgate.net This highlights a considerable inefficiency in the uncatalyzed formation of the dithiazinane ring.

To address this challenge, research has focused on the use of catalysts to improve reaction efficiency. Transition and rare earth metal salts and complexes have been shown to be effective in promoting the synthesis of N-aryl-1,3,5-dithiazinanes. researchgate.net For example, the use of samarium-based catalysts has been demonstrated to significantly enhance the yield of N-hydroxyalkyl-1,5,3-dithiazepanes, a related class of S,N-heterocycles. researchgate.net The catalytic activity of various rare earth metal salts in the synthesis of 2-(1,5,3-dithiazepan-3-yl)-2-methylpropane-1,3-diol was found to increase in the order of EuCl₃·6H₂O (45% yield), Er(NO₃)₃·6H₂O (49% yield), YbF₃ (58% yield), LaCl₃·6H₂O (63% yield), Sm(NO₃)₃·6H₂O (63% yield), and SmCl₃·6H₂O (67% yield). researchgate.net

Table 1: Effect of Catalysts on the Yield of 2-(1,5,3-dithiazepan-3-yl)-2-methylpropane-1,3-diol

| Catalyst (5 mol%) | Yield (%) |

| None | <20 |

| EuCl₃·6H₂O | 45 |

| Er(NO₃)₃·6H₂O | 49 |

| YbF₃ | 58 |

| LaCl₃·6H₂O | 63 |

| Sm(NO₃)₃·6H₂O | 63 |

| SmCl₃·6H₂O | 67 |

The development of one-pot, multicomponent reactions is another strategy to improve the efficiency of 1,3,5-dithiazinane synthesis. researchgate.net These methods, which involve the simultaneous reaction of three or more starting materials in a single vessel, offer advantages in terms of reduced reaction times, lower costs, and simplified purification procedures. The cyclothiomethylation of amines with aldehydes and hydrogen sulfide or its salts is a notable example of a multicomponent approach to constructing the dithiazinane ring. researchgate.netdntb.gov.ua

Furthermore, the choice of reaction conditions, including the solvent system, can play a critical role in the efficiency of dithiazinane formation. For instance, the synthesis of N-aryl-1,3,5-dithiazinanes has been successfully carried out in an EtOH–CHCl₃ solvent mixture at 60°C. researchgate.net

A significant challenge that can diminish the efficiency of dithiazinane synthesis is the potential for the formation of unwanted byproducts. While specific byproduct formation in the synthesis of this compound is not extensively documented, related reactions are known to produce side products that can complicate purification and lower the yield of the desired compound.

The introduction of a carbaldehyde group at the 5-position of the 1,3,5-dithiazinane ring presents its own set of synthetic challenges. The reactivity of the nitrogen atom and the stability of the resulting N-formyl group under various reaction conditions must be carefully considered to achieve an efficient synthesis of this compound.

Chemical Transformations and Reaction Mechanisms of 1,3,5 Dithiazinane Systems

Reactivity at the Nitrogen Center

The nitrogen atom in the 1,3,5-dithiazinane ring is a key site for chemical modifications. Its reactivity is, however, highly dependent on the nature of the substituent attached to it. In the case of 1,3,5-dithiazinane-5-carbaldehyde, the nitrogen atom is part of a formamide (B127407) functional group. This significantly reduces its nucleophilicity compared to N-alkyl-1,3,5-dithiazinanes due to the electron-withdrawing effect of the adjacent carbonyl group, which delocalizes the nitrogen's lone pair of electrons.

Electrophilic Additions and Alkylation Reactions (e.g., Tosylation)

Electrophilic attack on the nitrogen of a standard secondary amine is a common reaction. However, for this compound, the nitrogen is significantly deactivated. Direct electrophilic addition or alkylation at the nitrogen center is generally unfavorable for amides under neutral or basic conditions.

Tosylation: The reaction with tosyl chloride (p-toluenesulfonyl chloride) typically requires a nucleophilic amine to displace the chloride. For N-alkyl-1,3,5-dithiazinanes, this reaction would be expected to proceed, yielding a sulfonamide. However, the formamide nitrogen in the target compound is not sufficiently nucleophilic. Instead, reactions involving tosyl chloride often target more reactive functional groups or proceed via different mechanisms in related systems. For instance, 2-amino alcohols can be transformed into N-tosyl aziridines in a one-pot procedure involving N-tosylation followed by O-tosylation and intramolecular cyclization. arkat-usa.org This highlights that while tosylation is a robust reaction, its application to the deactivated nitrogen of this compound is not straightforward and has not been documented.

Table 1: Representative Tosylation Reactions of Amino Alcohols

| Starting Material | Reagent | Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| (S)-Alaninol | TsCl | Et₃N, DMAP | (2S)-(+)-N-(p-toluenesulfonyl)-2-methylaziridine | 95% | arkat-usa.org |

| (S)-Leucinol | TsCl | Et₃N, DMAP | (2S)-(+)-N-(p-toluenesulfonyl)-2-isobutylaziridine | 98% | arkat-usa.org |

| (S)-Valinol | TsCl | Et₃N, DMAP | (2S)-(+)-N-(p-toluenesulfonyl)-2-isopropylaziridine | 98% | arkat-usa.org |

| Aminoethanol | TsCl | KOH | N-tosyl aziridine | High | nih.gov |

This table illustrates the synthesis of N-tosyl aziridines from amino alcohols, a related transformation, as direct tosylation data for this compound is unavailable.

Ring Transformations and Rearrangement Pathways (e.g., Triazinane Formation)

The 1,3,5-dithiazinane ring can participate in transformations that either alter its structure or involve its formation from other heterocyclic systems. A notable example is the formation of 5-substituted-1,3,5-dithiazinanes from the reaction of 1,3,5-trisubstituted-hexahydro-s-triazines with hydrogen sulfide (B99878) (H₂S). researchgate.net This reaction is particularly relevant in the oil and gas industry, where hexahydrotriazines are used as H₂S scavengers. The reaction proceeds with the displacement of two amine units by sulfur, but it notably stops at the dithiazine stage and does not proceed to form 1,3,5-trithiane (B122704). researchgate.netnih.gov

Furthermore, the 1,3,5-dithiazinane ring can undergo substitution at the nitrogen center. For example, N-methyl-1,3,5-dithiazinane reacts with various aromatic amines in the presence of catalysts like Sm(NO₃)₃·6H₂O to yield the corresponding N-aryl-1,3,5-dithiazinanes. researchgate.net This transamination reaction demonstrates the lability of the N-substituent under certain catalytic conditions, suggesting a potential pathway for modifying the 5-position of the dithiazinane ring.

Table 2: Synthesis of N-Aryl-1,3,5-dithiazinanes from N-Methyl-1,3,5-dithiazinane

| Aromatic Amine | Product | Yield | Reference |

|---|---|---|---|

| p-Toluidine | 4-(1,3,5-Dithiazinan-5-yl)aniline | 70% | researchgate.net |

| o-Aminophenol | 2-(1,3,5-Dithiazinan-5-yl)phenol | 72% | researchgate.net |

| p-Aminophenol | 4-(1,3,5-Dithiazinan-5-yl)phenol | 91% | researchgate.net |

This table shows the catalytic transamination of N-methyl-1,3,5-dithiazinane, illustrating a known ring transformation pathway for this heterocyclic system.

Adduct Formation with Lewis Acids (e.g., Aluminum, Boron Compounds)

The nitrogen atom of N-substituted 1,3,5-dithiazinanes can act as a Lewis base, forming adducts with various Lewis acids. rsc.org Studies on 5-methyl- and 5-tert-butyl-1,3,5-dithiazinane (B7777720) have shown that they react with borane (B79455) (BH₃) and boron trifluoride (BF₃) to yield stable N-coordinated adducts. arkat-usa.org

Similarly, reactions of 2-(1,3,5-dithiazinan-5-yl)ethanol (B122696) derivatives with organometallic aluminum compounds like AlMe₃ and AlMe₂Cl result in the formation of complexes where the ligand coordinates to the aluminum atom through both the nitrogen and the oxygen of the ethanol (B145695) substituent. researchgate.net This forms dimeric or monometallic structures with pentacoordinated or tetracoordinated aluminum centers, respectively. researchgate.net

For this compound, adduct formation could potentially involve both the ring nitrogen and the carbonyl oxygen. The specific coordination mode would depend on the nature of the Lewis acid and the steric and electronic environment of the molecule.

Table 3: Reactivity of N-Substituted 1,3,5-Dithiazinanes with Lewis Acids

| Dithiazinane Derivative | Lewis Acid | Product Type | Reference |

|---|---|---|---|

| 5-Methyl-1,3,5-dithiazinane | BH₃·THF | N-Coordinated Adduct | arkat-usa.org |

| 5-tert-Butyl-1,3,5-dithiazinane | Et₂O·BF₃ | N-Coordinated Adduct | arkat-usa.org |

| 2-(1,3,5-dithiazinan-5-yl)ethanol | AlMe₃ | Dimeric Al-N,O Coordinated Complex | researchgate.net |

| 2-(1,3,5-dithiazinan-5-yl)ethanol | AlMe₂Cl | Monometallic Al-N,O Coordinated Complex | researchgate.net |

This table summarizes the formation of adducts between various 1,3,5-dithiazinane derivatives and Lewis acids, showcasing the Lewis basicity of the ring nitrogen.

Reactions Involving Sulfur Atoms

The two sulfur atoms in the 1,3,5-dithiazinane ring are also reactive sites, capable of undergoing oxidation and participating in polymerization processes.

Oxidative and Reductive Transformations (Analogy to Dithianes)

While specific oxidation studies on this compound are not available, the reactivity can be inferred from its structural analogues, the 1,3-dithianes. The oxidation of 1,3-dithianes has been studied extensively and can be controlled to yield sulfoxides or sulfones.

Oxidation of 1,3-dithiane (B146892) with one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate (B1199274) (NaIO₄) can produce the corresponding 1,3-dithiane-1-oxide. jchemlett.comresearchgate.net Further oxidation yields the 1,3-dithiane-1,3-dioxide. The stereochemical outcome of these oxidations is of significant interest. Typically, the formation of the trans-dioxide is favored, as it is the thermodynamically more stable isomer. jchemlett.comresearchgate.net The choice of oxidant and reaction conditions can influence the ratio of cis to trans isomers. It is reasonable to expect that the sulfur atoms in the 1,3,5-dithiazinane ring would exhibit similar reactivity towards oxidizing agents.

Reductive transformations targeting the C-S bonds of the dithiazinane ring would likely require strong reducing agents, such as Raney nickel, which is known to cause desulfurization of dithianes to yield alkanes.

Polymerization Processes (e.g., Amorphous Polymeric Dithiazine Formation)

A significant reaction pathway for certain N-substituted 1,3,5-dithiazinanes is polymerization. Specifically, 5-(2-hydroxyethyl)-hexahydro-1,3,5-dithiazine, a primary product from the use of monoethanolamine (MEA)-triazine as an H₂S scavenger, is known to polymerize into an insoluble, solid material referred to as amorphous polymeric dithiazine (apDTZ). researchgate.netrsc.org

This polymerization is a critical issue in industrial applications, as it leads to fouling and blockages in pipelines and equipment. nih.govrsc.org The mechanism involves a ring-opening polymerization, and the presence of the terminal hydroxyl group on the N-substituent is considered crucial for this process to occur. nih.gov The reaction is thought to be initiated by species like the bisulfide anion. nih.gov The resulting polymer is a highly intractable material. The N-carbaldehyde group of the title compound is not expected to facilitate a similar polymerization pathway, as it lacks the reactive hydroxyl group that initiates the process in apDTZ formation.

Anion Chemistry and Synthetic Equivalents (Analogy to 1,3-Dithianes)

The chemistry of 1,3,5-dithiazinane systems presents an interesting parallel to the well-documented reactivity of 1,3-dithianes, particularly concerning anion chemistry and their role as synthetic equivalents. uwindsor.caresearchgate.net 1,3-Dithianes are renowned in organic synthesis as "umpolung" reagents, or acyl anion equivalents. researchgate.net This reactivity stems from the ability to deprotonate the carbon atom at the C-2 position (between the two sulfur atoms) using a strong base, generating a stabilized carbanion. researchgate.net This nucleophilic acyl anion equivalent can then react with various electrophiles, a strategy widely employed in the total synthesis of complex natural products. uwindsor.caresearchgate.net

While the direct formation of a stable C-2 carbanion in 1,3,5-dithiazinanes is less commonly exploited in the same manner as 1,3-dithianes, anion chemistry plays a crucial role in their reactivity, particularly in polymerization processes. acs.orgresearchgate.net Mechanistic studies have shown that the bisulfide anion (HS⁻) is a critical species in initiating the ring-opening polymerization of 5-substituted 1,3,5-dithiazinanes. acs.orgresearchgate.net This process is particularly relevant in the context of hydrogen sulfide (H₂S) scavenging, where 1,3,5-tris(hydroxyethyl)-hexahydro-s-triazine reacts with H₂S to form 5-hydroxyethylhexahydrodithiazine. researchgate.net The bisulfide anion, generated from the reaction of H₂S with liberated ethanolamine, can then attack the dithiazinane ring, leading to an insoluble polymeric material. acs.org

Furthermore, N-substituted 1,3,5-dithiazinanes have been developed and utilized as synthetic equivalents for hydrogen sulfide and formaldehyde (B43269). researchgate.net For instance, N-methyl-1,3,5-dithiazinane can react with aromatic amines, such as aniline (B41778) derivatives, in the presence of metal catalysts to selectively synthesize N-aryl-1,3,5-dithiazinanes. researchgate.net This transformation demonstrates the utility of the dithiazinane core as a synthon in constructing more complex heterocyclic systems. researchgate.net

Table 1: Comparison of Anion Chemistry and Synthetic Utility

| Feature | 1,3-Dithianes | 1,3,5-Dithiazinane Systems |

| Primary Anionic Species | C-2 carbanion (acyl anion equivalent). researchgate.net | Bisulfide anion (HS⁻) as an initiator for polymerization. acs.org |

| Formation | Deprotonation of C-2 proton with a strong base (e.g., n-BuLi). researchgate.net | Generated from H₂S reaction with liberated amines. acs.org |

| Key Synthetic Role | "Umpolung" reagent for forming C-C bonds via nucleophilic acylation. uwindsor.caresearchgate.net | Ring-opening polymerization initiator; N-substituted derivatives act as synthons for N-aryl dithiazinanes. acs.orgresearchgate.net |

| Primary Application | Synthesis of ketones, α-hydroxy ketones, and other carbonyl compounds. uwindsor.ca | H₂S scavenging; synthesis of substituted heterocyclic systems. researchgate.netresearchgate.net |

Chemical Modifiability of the Carbaldehyde Group

The carbaldehyde group at the 5-position of the 1,3,5-dithiazinane ring introduces a reactive site amenable to a wide range of chemical transformations characteristic of aldehydes. While specific literature on the reactions of this compound is limited, its reactivity can be predicted based on the extensive chemistry of aldehydes and related heterocyclic systems. organic-chemistry.orgnih.gov The aldehyde functionality can undergo oxidation, reduction, and various nucleophilic addition reactions, providing a versatile handle for further molecular elaboration.

The proximity of the nitrogen and sulfur heteroatoms within the dithiazinane ring could potentially influence the reactivity of the carbaldehyde group through electronic effects, but the fundamental transformations are expected to be analogous to other aldehydes. The protection of carbonyl compounds as dithianes is a common strategy, highlighting the general stability of the dithiane ring under various reaction conditions, which would also apply to the dithiazinane core during modification of the aldehyde. organic-chemistry.org

Table 2: Potential Chemical Transformations of the Carbaldehyde Group

| Reaction Type | Reagents and Conditions | Expected Product |

| Oxidation | Mild oxidizing agents (e.g., Tollens' reagent, PCC, PDC) or strong oxidizing agents (e.g., KMnO₄, CrO₃) | 1,3,5-Dithiazinane-5-carboxylic acid |

| Reduction | Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) | (1,3,5-Dithiazinan-5-yl)methanol |

| Wittig Reaction | Phosphonium ylides (R-CH=PPh₃) | 5-(alkenyl)-1,3,5-dithiazinane derivatives |

| Grignard Reaction | Grignard reagents (R-MgX) followed by aqueous workup | Secondary alcohol: (1,3,5-Dithiazinan-5-yl)(R)methanol |

| Cyanohydrin Formation | Hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) with acid | 2-((1,3,5-Dithiazinan-5-yl)-2-hydroxynitrile |

| Reductive Amination | Primary or secondary amine with a reducing agent (e.g., NaBH₃CN) | N-substituted (1,3,5-Dithiazinan-5-yl)methanamine |

Mechanistic Investigations of Dithiazinane Reactivity

Mechanistic studies, including computational investigations, have shed light on the formation and subsequent reactions of the 1,3,5-dithiazinane ring system. acs.orgnih.gov A primary focus of this research has been the H₂S scavenging process, where hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine (HHTT) serves as a precursor to 5-hydroxyethyldithiazine. researchgate.netnih.gov

The proposed reaction mechanism for the scavenging of H₂S by triazine involves the following key stages:

Initial Reaction with H₂S : The reaction between HHTT and H₂S is thermodynamically favorable and leads to the formation of 3,5-bis(2-hydroxyethyl)-thiadiazine as an intermediate. nih.gov

Formation of Dithiazine : This thiadiazine intermediate is more reactive towards H₂S than the initial triazine. It rapidly reacts with another molecule of H₂S to form 5-hydroxyethyldithiazine (a 1,3,5-dithiazinane derivative) and releases monoethanolamine (MEA). nih.gov

Anion-Initiated Polymerization : A critical aspect of dithiazinane reactivity is its propensity to form insoluble amorphous polymers, which can be problematic in industrial applications. acs.orgresearchgate.net Evidence indicates that this polymerization is initiated by the bisulfide anion (HS⁻). acs.org The bisulfide anion, produced from the reaction of H₂S with the liberated MEA, acts as a nucleophile. acs.org

Ring-Opening Mechanism : The first step in the polymerization is proposed to be the conversion of the terminal hydroxyl group of the 5-hydroxyethyldithiazine into a thiol functionality. This thiol then initiates the ring-opening of another dithiazinane molecule, leading to a polymeric chain. acs.orgresearchgate.net DFT calculations have suggested that the formation of trithiane (a six-membered ring with three sulfur atoms) is unlikely due to the lower electrophilicity of the carbon atom in the -S-CH₂-N- fragment of the dithiazine, which results in a high activation energy barrier for the capture of a third H₂S molecule. researchgate.net Instead, polymerization via ring-opening is the preferred pathway. researchgate.netnih.gov

Table 3: Key Mechanistic Findings in Dithiazinane Reactivity

| Mechanistic Aspect | Description | Supporting Evidence |

| Formation Pathway | Stepwise insertion of sulfur from H₂S into a triazine precursor, forming a thiadiazine intermediate, followed by a second insertion to yield the dithiazine. nih.gov | Kinetic models and computational studies showing the reaction profile and relative reaction rates. nih.gov |

| Polymerization Initiator | The bisulfide anion (HS⁻) is the key chemical species responsible for initiating the polymerization of dithiazinane derivatives. acs.org | Experimental induction of polymerization by reacting crystalline 5-hydroxyethyldithiazine with ethanolammonium hydrosulfide (B80085). acs.org |

| Polymerization Mechanism | Conversion of a terminal hydroxyl group to a thiol, which then acts as a nucleophile to initiate ring-opening of another dithiazinane molecule. acs.orgresearchgate.net | Identification of key intermediates and products in laboratory studies. acs.org |

| Alternative Pathways | Formation of trithiane from dithiazine is considered thermodynamically unfavorable due to high activation energy barriers. researchgate.net | DFT calculations on the electrophilicity of the ring carbons and reaction energy profiles. researchgate.netnih.gov |

Coordination Chemistry and Ligand Design with 1,3,5 Dithiazinanes

Dithiazinane Frameworks as Multidentate Ligands

The 1,3,5-dithiazinane ring system is a versatile scaffold for developing polydentate ligands, which are crucial in the synthesis of coordination compounds. researchgate.netresearchgate.net The core structure of 1,3,5-Dithiazinane-5-carbaldehyde features several potential donor sites that can coordinate with a central metal ion. These sites include the two sulfur atoms in the heterocyclic ring, the ring nitrogen atom, and the oxygen atom of the formyl (carbaldehyde) group attached to the nitrogen.

The presence of multiple donor atoms—sulfur, nitrogen, and oxygen—allows the molecule to act as a multidentate ligand, meaning it can bind to a metal ion through more than one donor atom simultaneously. This process, known as chelation, typically results in the formation of a more stable metal complex compared to coordination with monodentate ligands. Depending on which donor atoms are involved, this compound could function as a bidentate or even a tridentate ligand, leading to the formation of stable five- or six-membered chelate rings with the metal center. The specific coordination mode would likely depend on factors such as the nature of the metal ion, the solvent system, and the reaction conditions.

Table 1: Potential Donor Atoms in this compound

| Atom | Type | Location | Potential Role in Coordination |

|---|---|---|---|

| S1 | Sulfur | Heterocyclic Ring | Lewis Base Donor |

| S3 | Sulfur | Heterocyclic Ring | Lewis Base Donor |

| N5 | Nitrogen | Heterocyclic Ring | Lewis Base Donor |

Synthesis and Characterization of Metal-Dithiazinane Complexes

The synthesis of metal complexes with a dithiazinane ligand like this compound would generally involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. sysrevpharm.org A typical procedure might involve dissolving the ligand in a solvent such as ethanol (B145695) or methanol (B129727) and adding a solution of a metal salt, for example, chlorides or nitrates of transition metals like cobalt(II), nickel(II), copper(II), or zinc(II). researchgate.net The reaction mixture may be stirred at room temperature or heated under reflux to facilitate the formation of the complex, which could then be isolated by filtration or crystallization. sysrevpharm.orgnih.gov

Characterization of the resulting metal-dithiazinane complexes is essential to confirm their formation and elucidate their structure. A combination of spectroscopic and analytical techniques is employed for this purpose. semanticscholar.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. A shift in the stretching frequency of the C=O bond of the carbaldehyde group to a lower wavenumber in the complex compared to the free ligand would indicate coordination through the oxygen atom. Similarly, changes in the vibration frequencies associated with the C-S and C-N bonds would suggest the involvement of the sulfur and nitrogen atoms in binding to the metal. semanticscholar.orgscirp.org

UV-Visible Spectroscopy: This technique provides information about the electronic environment of the metal ion and the geometry of the complex. The appearance of new absorption bands in the visible region for complexes of transition metals like Co(II) or Ni(II) can be attributed to d-d electronic transitions, which are characteristic of the coordination geometry (e.g., octahedral or tetrahedral). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the ligand within the complex. Changes in the chemical shifts of protons and carbons near the potential donor atoms upon complexation provide evidence of metal-ligand bond formation. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a complex. nih.gov It provides detailed information on bond lengths, bond angles (including the ligand's bite angle), coordination geometry, and intermolecular interactions. nih.govmdpi.com

Molar Conductivity Measurements: These measurements help determine whether the complex is an electrolyte or non-electrolyte in a given solvent, which provides insight into whether anions are coordinated to the metal or exist as counter-ions in the crystal lattice. researchgate.netnih.gov

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in the complex, allowing for the verification of the proposed stoichiometric formula. semanticscholar.org

Table 2: General Techniques for Characterizing Metal-Dithiazinane Complexes

| Technique | Information Obtained |

|---|---|

| Infrared (IR) Spectroscopy | Identification of ligand donor atoms involved in coordination. scirp.org |

| UV-Visible Spectroscopy | Determination of coordination geometry and electronic properties. researchgate.net |

| NMR Spectroscopy | Confirmation of ligand structure and binding sites. researchgate.net |

| X-ray Crystallography | Definitive 3D structure, bond lengths, angles, and geometry. nih.gov |

| Molar Conductivity | Assessment of the electrolytic nature of the complex. nih.gov |

Investigation of Metal-Ligand Binding Modes and Intermolecular Interactions

Investigating the binding modes of this compound is crucial for understanding the resulting complex's structure and properties. Bioinorganic model complexes are often used to elucidate detailed metal-ligand interactions at an atomic level. nih.gov The dithiazinane ligand can adopt several coordination modes:

N,S-Bidentate Chelation: The ligand could coordinate to the metal center via the ring nitrogen atom and one of the ring sulfur atoms, forming a stable chelate ring.

N,O-Bidentate Chelation: Coordination could occur through the ring nitrogen and the oxygen atom of the formyl group. This is a common binding mode for ligands containing similar functionalities.

S,S-Bidentate Chelation: While less common for this type of ring system, coordination through both sulfur atoms is a possibility.

Bridging Ligand: The ligand could bridge two metal centers, with different donor atoms coordinating to each metal ion, potentially leading to the formation of coordination polymers. researchgate.net

Intermolecular interactions, such as hydrogen bonding or van der Waals forces, also play a significant role in the solid-state structure of these complexes, often leading to the formation of extended supramolecular architectures. researchgate.net

Table 3: Potential Binding Modes and Geometries for Metal-Dithiazinane Complexes

| Binding Mode | Donor Atoms | Potential Geometry |

|---|---|---|

| N,O-Bidentate | N5, O | Octahedral, Square Planar |

| N,S-Bidentate | N5, S1 (or S3) | Octahedral, Tetrahedral |

Future Perspectives and Advanced Research Directions

Innovations in Green Chemistry Approaches for Dithiazinane Synthesis

The synthesis of 1,3,5-dithiazinanes is increasingly aligning with the principles of green chemistry. A key area of development is the multicomponent cyclothiomethylation of amines using aldehydes and hydrogen sulfide (B99878), which is recognized for its atom economy and potential for neutralizing hazardous hydrogen sulfide, a byproduct of petrochemistry. researchgate.net This approach represents a significant move towards more environmentally benign synthetic routes.

Recent advancements in the synthesis of related heterocyclic compounds, such as 1,3,5-triazines, offer a blueprint for future dithiazinane synthesis. nih.govmdpi.com These methods prioritize the reduction of energy consumption, reaction times, and the use of hazardous organic solvents.

Key Green Synthetic Methodologies and Their Potential Application:

| Methodology | Principle | Advantages for Dithiazinane Synthesis |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture. | Reduced reaction times, increased yields, and enhanced sustainability by minimizing energy and solvent use. nih.gov |

| Ultrasound-Assisted (Sonochemical) Synthesis | Employs ultrasonic waves to induce cavitation, which accelerates mass transfer and reaction rates. | Enables efficient synthesis in aqueous media, significantly shortening reaction times and often leading to high-purity products with minimal organic solvent. mdpi.com |

| Phase-Transfer Catalysis (PTC) | Facilitates the reaction between reactants in different phases (e.g., aqueous and organic). | Accelerates nucleophilic substitution reactions, allowing for milder conditions and faster, more selective formation of the dithiazinane ring. mdpi.com |

| Multicomponent Reactions | Combines three or more reactants in a single step to form a complex product. | Offers high atom economy, simplifies purification, and aligns with green chemistry by reducing waste and operational steps. researchgate.net |

These innovative techniques are expected to replace conventional heating methods that are often energy-intensive and require prolonged reaction times, thereby making the production of functionalized dithiazinanes more cost-effective and environmentally sustainable. mdpi.com

Development of In-situ Spectroscopic Methods for Reaction Monitoring

To optimize the synthesis of complex molecules like 1,3,5-dithiazinane derivatives, real-time monitoring of reaction progress is crucial. In-situ spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are emerging as powerful tools for this purpose. mdpi.comnih.govxjtu.edu.cn

The use of fiber-optic coupled FTIR-ATR (Attenuated Total Reflection) probes allows for the continuous tracking of reactant, intermediate, and product concentrations directly within the reaction vessel. mdpi.comnih.gov This eliminates the need for time-consuming offline analyses like HPLC and provides precise control over reaction parameters. mdpi.com Such technology is critical for ensuring reaction safety, especially for exothermic processes, and for maximizing product purity and yield. mdpi.com

Advantages of In-situ FTIR for Dithiazinane Synthesis:

| Feature | Benefit |

| Real-Time Data Acquisition | Enables precise determination of reaction endpoints and identification of key intermediates. mdpi.comnih.gov |

| No Sample Preparation | Avoids perturbing the reaction and potential sampling errors. mdpi.com |

| Kinetic and Mechanistic Insights | Allows for the detailed study of reaction kinetics and elucidation of reaction mechanisms. rsc.org |

| Process Safety and Scalability | Provides critical data for controlling reaction conditions, which is vital for safe and reliable scale-up. mdpi.com |

Implementing in-situ FTIR would allow researchers to optimize the formation of the 1,3,5-dithiazinane ring, providing a deeper understanding of the reaction dynamics and facilitating a smoother transition from laboratory-scale synthesis to industrial production. mdpi.comxjtu.edu.cn

Computational Design of Novel Dithiazinane Structures with Tuned Reactivity

Computational chemistry provides powerful predictive tools for designing novel dithiazinane structures with specific, pre-determined properties. Through quantum-chemical calculations, it is possible to investigate the intricate relationship between a molecule's structure and its reactivity. researchgate.net

For instance, studies have utilized quantum-chemical calculations to analyze the stereoelectronic interactions within the S–C–N fragment of dithiazinane cations. researchgate.net This level of detailed analysis helps in understanding the geometric preferences and stability of these heterocycles. By modeling different substitution patterns on the dithiazinane ring, researchers can predict how these changes will affect the molecule's electronic properties and, consequently, its behavior in chemical reactions. This predictive power accelerates the discovery of new derivatives with enhanced or specific reactivity, bypassing laborious and resource-intensive trial-and-error synthesis. researchgate.net

Focus Areas for Computational Modeling:

| Research Area | Computational Approach | Objective |

| Stereoelectronic Effects | Quantum-chemical calculations (e.g., DFT) | To understand how orbital interactions influence conformation and reactivity. researchgate.net |

| Reaction Mechanisms | Transition state theory and energy profiling | To predict the most likely pathways for functionalization and ring-opening reactions. |

| Ligand-Metal Interactions | Molecular mechanics and DFT | To design dithiazinane-based ligands with optimal binding properties for specific metal centers. |

| Predictive ADME | In silico analysis | To evaluate the drug-likeness and pharmacokinetic properties of new dithiazinane derivatives. nih.gov |

Emerging Areas in Dithiazinane Functionalization and Materials Science Applications

The unique structural features of the 1,3,5-dithiazinane ring make it a versatile scaffold for creating advanced materials. The nitrogen and sulfur atoms within the ring can act as donor sites, positioning dithiazinanes as valuable polydentate ligands for the synthesis of coordination compounds. researchgate.net

Research has shown that functionalized dithiazinanes can form stable complexes with various metals. For example, dithiazinane derivatives have been used to produce bidentate and trinuclear coordination complexes with tin, resulting in hypervalent tin atoms. researchgate.net This capability opens up possibilities in catalysis, sensor technology, and the development of novel inorganic-organic hybrid materials.

Another promising frontier is the incorporation of the dithiazinane motif into more complex molecular architectures, such as dendrimers. While research has demonstrated the use of the related 1,3,5-triazine (B166579) core to build antimicrobial peptide dendrimers, a similar strategy could be applied to dithiazinanes. nih.gov Such structures could find applications in drug delivery or as specialized catalysts. The functionalization of the dithiazinane ring, for instance at the C-2 position with various alkyl chains, further expands the potential for creating materials with tailored properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 1,3,5-dithiazinane-5-carbaldehyde, and how are yields optimized?

- Methodological Answer : Transamination reactions using N-methyl precursors are a common approach. For example, substituting amines (e.g., aryl or benzyl groups) under reflux conditions in polar solvents (e.g., ethanol or acetic acid) can yield derivatives with 63–82% efficiency . Key steps include monitoring reaction progress via TLC, followed by purification via recrystallization (e.g., using DMF/water mixtures). Yield optimization involves adjusting stoichiometry, temperature, and catalyst loading (e.g., sodium acetate in acetic anhydride) .

Q. How can the structure of this compound derivatives be rigorously characterized?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Identify proton environments (e.g., aldehydic protons at δ 9.5–10.5 ppm) and carbon shifts (e.g., thiomorpholine ring carbons at δ 35–50 ppm) .

- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-N stretches at ~1200 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular ions (e.g., m/z 386 for C20H10N4O3S derivatives) and fragmentation patterns .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions often arise from tautomerism or impurities. For example, aldehydes may exist as enolic forms, altering NMR signals. Solutions include:

- Variable Temperature NMR : Observe dynamic equilibria by cooling samples to -40°C .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

- Multi-Technique Cross-Verification : Use HSQC/HMBC NMR to confirm connectivity or X-ray crystallography for unambiguous assignments .

Q. What derivatization strategies enhance the detection of trace this compound in biological matrices?

- Methodological Answer : Aldehyde-specific derivatization improves sensitivity in GC-MS or LC-MS:

- Hydrazine-Based Reagents : React with aldehydes to form stable hydrazones (e.g., dansylhydrazine or fluorescein thiosemicarbazide), enabling fluorescence detection .

- Isobutyl Chloroformate Derivatization : Enhances volatility for GC-MS analysis, with detection limits as low as 0.1 ng/mL in urine .

Q. How can the stability of this compound be evaluated under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >200°C) or differential scanning calorimetry (DSC) for phase transitions .

Q. What mechanistic insights explain byproduct formation during this compound synthesis?

- Methodological Answer : Byproducts often stem from side reactions (e.g., over-alkylation or oxidation):

- Reaction Monitoring : Use in-situ FTIR to detect intermediates (e.g., imine or enamine formation) .

- Isolation and Identification : Purify byproducts via column chromatography and characterize using MS/MS and 2D NMR .

Q. How can researchers quantify this compound in complex mixtures without interference from structurally similar aldehydes?

- Methodological Answer : Employ selective chromatographic methods:

- GC-MS with Isotope Dilution : Use deuterated internal standards (e.g., d2-1,3,5-dithiazinane-5-carbaldehyde) to correct for matrix effects .

- HPLC with Photodiode Array Detection : Set λ = 280–300 nm to distinguish absorbance profiles of the target aldehyde from analogues .

Notes on Methodological Rigor

- Data Triangulation : Combine spectroscopic, computational, and chromatographic data to validate findings .

- Reaction Optimization : Use factorial design experiments (e.g., Box-Behnken) to identify critical parameters (e.g., solvent polarity, catalyst type) .

- Ethical Reporting : Disclose conflicts of interest and funding sources, ensuring transparency in data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.